molecular formula C12H13Cl2NS B5979469 (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride

(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride

Cat. No. B5979469
M. Wt: 274.2 g/mol
InChI Key: DHNHDOMXVBEJTR-UHFFFAOYSA-N
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Description

(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.

Mechanism of Action

The exact mechanism of action of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of dopamine and other neurotransmitters in the brain. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to increase the release of dopamine and inhibit its reuptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been associated with the observed effects of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride on inflammation, pain, and cognitive function.
Biochemical and physiological effects:
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to exhibit several biochemical and physiological effects. In animal models, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has also been found to enhance cognitive function and memory retention by increasing the release of acetylcholine and dopamine in the brain. Moreover, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments include its ability to modulate dopamine and other neurotransmitters, its anti-inflammatory and analgesic properties, and its potential therapeutic applications. However, the limitations of using (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the study of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride. One potential direction is to investigate its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitters and their potential therapeutic applications. Moreover, the development of new synthesis methods and optimization of its purity and yield could lead to more efficient and cost-effective production of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride for research purposes.
In conclusion, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride involves the reaction of (4-chlorobenzyl) chloride with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride. The synthesis of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been described in several research articles, and its purity and yield have been optimized using different methods.

Scientific Research Applications

(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been investigated for its potential therapeutic applications in several scientific studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Moreover, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to enhance cognitive function and memory retention in animal models.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h1-7,14H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNHDOMXVBEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

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